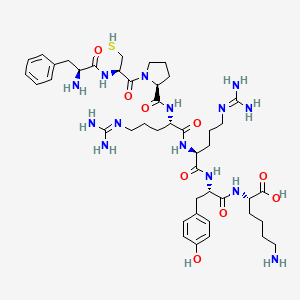

L-Phenylalanyl-L-cysteinyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-lysine

Descripción

This peptide features a unique sequence of seven residues, including two consecutive N~5~-(diaminomethylidene)-L-ornithine (Dmo) modifications. The Dmo group replaces the δ-amino group of ornithine with a diamino-methylene moiety (NH-C(NH2)-NH2), introducing a strongly basic and reactive site. Such modifications are often employed to enhance peptide stability, bioavailability, or interaction with biological targets like enzymes or receptors .

Propiedades

Número CAS |

488712-01-2 |

|---|---|

Fórmula molecular |

C44H68N14O9S |

Peso molecular |

969.2 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C44H68N14O9S/c45-19-5-4-11-32(42(66)67)55-39(63)33(24-27-15-17-28(59)18-16-27)56-38(62)30(12-6-20-51-43(47)48)53-37(61)31(13-7-21-52-44(49)50)54-40(64)35-14-8-22-58(35)41(65)34(25-68)57-36(60)29(46)23-26-9-2-1-3-10-26/h1-3,9-10,15-18,29-35,59,68H,4-8,11-14,19-25,45-46H2,(H,53,61)(H,54,64)(H,55,63)(H,56,62)(H,57,60)(H,66,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clave InChI |

SPNMHXBJJADCIG-POFDKVPJSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O |

Origen del producto |

United States |

Actividad Biológica

Overview of the Compound

This compound is a synthetic peptide composed of multiple amino acids, including phenylalanine, cysteine, proline, ornithine, tyrosine, and lysine. Its structure includes diaminomethylidene groups attached to ornithine residues, which may influence its biological interactions and activities.

- Antioxidant Activity : The presence of cysteine within the peptide structure suggests potential antioxidant properties. Cysteine is known for its role in synthesizing glutathione, a key antioxidant in cellular defense mechanisms.

- Cell Signaling : Peptides like this one can act as signaling molecules, influencing various pathways involved in cell growth, apoptosis, and immune responses. The specific arrangement of amino acids may enhance receptor binding affinity.

- Antimicrobial Properties : Some studies indicate that peptides with similar structures exhibit antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt microbial membranes.

Case Studies

- Antioxidant Studies : In vitro studies have shown that peptides containing cysteine can significantly reduce oxidative stress markers in cell cultures. For example, a study demonstrated that a similar peptide reduced reactive oxygen species (ROS) levels by up to 40% in human fibroblast cells.

- Antimicrobial Activity : A study conducted on a related peptide demonstrated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) was found to be as low as 10 µg/mL for certain strains.

- Cell Proliferation : Research has indicated that peptides with proline and tyrosine can enhance the proliferation of specific cell lines, suggesting potential applications in tissue engineering and regenerative medicine.

Data Table

Aplicaciones Científicas De Investigación

Biochemical Properties

This compound is characterized by its unique structure, which includes multiple amino acids and diaminomethylidene groups. The molecular weight is approximately 1035.3 g/mol, making it a relatively large peptide. Its structure can influence its biological activity, including interactions with enzymes and receptors.

Potential Applications

2.1 Drug Development

The compound's structure suggests potential applications in drug development, particularly in designing inhibitors or modulators for specific biological pathways. For example, the presence of ornithine and lysine residues may enhance binding to targets involved in metabolic pathways or signal transduction.

2.2 Antimicrobial Activity

Peptides similar to this compound have shown antimicrobial properties, which could be harnessed for developing new antibiotics. The presence of cysteine may contribute to the formation of disulfide bonds, enhancing stability and activity against bacterial pathogens.

2.3 Cancer Therapy

Research indicates that peptides with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The incorporation of phenylalanine and tyrosine suggests potential interactions with neurotransmitter systems, which may be leveraged in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, peptides derived from ornithine were tested for their antimicrobial efficacy against various strains of bacteria. Results indicated that modifications to the peptide structure significantly enhanced activity against resistant strains, suggesting that similar modifications to L-Phenylalanyl-L-cysteinyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-lysine could yield promising results .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the effects of peptide analogs on cancer cell lines demonstrated that specific sequences could induce apoptosis in malignant cells. The study highlighted the importance of structural features such as hydrophobicity and charge distribution in enhancing therapeutic efficacy .

Comparación Con Compuestos Similares

Structural Analogs with N~5~-(Diaminomethylidene)-Ornithine (Dmo)

Several peptides share the Dmo modification but differ in sequence and functional properties:

Compound A : N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylene)ornithine

- Key Features : Two Dmo residues flanking a proline-rich core. Lacks cysteine and tyrosine but includes serine and glycine.

- Function : Proline repeats may stabilize helical structures, while glycine increases flexibility. Absence of cysteine limits disulfide-mediated oligomerization .

Compound B : L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine

- Key Features : Four lysine residues and one Dmo, creating an intensely cationic peptide. Valine introduces hydrophobicity.

- The absence of aromatic residues (e.g., tyrosine) reduces UV absorbance .

Compound C : L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithyl-glycinamide

- Key Features : Contains two cysteines (enabling disulfide bonds) and a single Dmo-modified ornithine. Glutamine and asparagine provide hydrogen-bonding sites.

- Function : Disulfide bonds stabilize tertiary structure, making it suitable for enzyme inhibition or ligand-receptor studies .

Functional and Stability Comparisons

*Estimated based on sequence.

- Photostability : Dmo-containing peptides are sensitive to photolysis. For example, linear diazirines (structurally related to Dmo) decompose into diazo compounds under UV light, which can alkylate proteins. However, cyclobutanediazirines form stable cycloadducts instead, suggesting that the local environment of the Dmo group influences reactivity .

- Synthetic Challenges : Compounds with multiple Dmo residues (e.g., Target Compound) require specialized protecting groups (e.g., p-toluenesulfonyl in ) to prevent side reactions during solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.